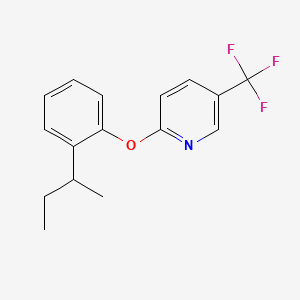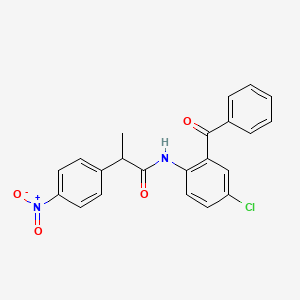![molecular formula C17H24ClNO5 B4074812 1-[3-(2-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074812.png)
1-[3-(2-chlorophenoxy)propyl]azepane oxalate
描述
1-[3-(2-chlorophenoxy)propyl]azepane oxalate, also known as CP-94,253, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds called azepanes, which are seven-membered heterocycles containing a nitrogen atom. CP-94,253 has been found to have a high affinity for the dopamine D4 receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
作用机制
1-[3-(2-chlorophenoxy)propyl]azepane oxalate works by binding to the dopamine D4 receptor and blocking the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking the activity of dopamine, this compound is believed to reduce the symptoms of psychiatric disorders such as schizophrenia and ADHD.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been found to increase the release of glutamate, a neurotransmitter that is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of 1-[3-(2-chlorophenoxy)propyl]azepane oxalate is that it has a high affinity for the dopamine D4 receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and ADHD. However, one of the limitations of this compound is that it has not been extensively studied in clinical trials, and its safety and efficacy have not been fully established.
未来方向
There are several future directions for the study of 1-[3-(2-chlorophenoxy)propyl]azepane oxalate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and ADHD. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, future studies could focus on the development of new compounds based on this compound, in order to improve its efficacy and reduce its potential side effects.
科学研究应用
1-[3-(2-chlorophenoxy)propyl]azepane oxalate has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of psychiatric disorders such as schizophrenia and ADHD. The compound has been found to have a high affinity for the dopamine D4 receptor, which is believed to play a role in these disorders. This compound has also been studied for its potential use as an antipsychotic and as a treatment for drug addiction.
属性
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.C2H2O4/c16-14-8-3-4-9-15(14)18-13-7-12-17-10-5-1-2-6-11-17;3-1(4)2(5)6/h3-4,8-9H,1-2,5-7,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGAKRNPPPAEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4074734.png)
![7-{(3-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074742.png)
![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4074750.png)
![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074775.png)
![2-[(1-azepanylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4074780.png)
![ethyl 4-[3-(1-azepanyl)propoxy]benzoate oxalate](/img/structure/B4074783.png)

![3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4074789.png)
![1-[4-(2,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4074797.png)

![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide](/img/structure/B4074821.png)
![methyl 4-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4074828.png)
![2-(4-bromophenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4074846.png)